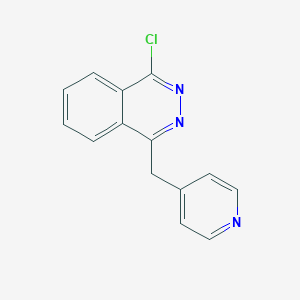

1-Chloro-4-(4-pyridinylmethyl)phthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(pyridin-4-ylmethyl)phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-10-5-7-16-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSFOJFCLFTXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365694 | |

| Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101094-85-3 | |

| Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Chloro-4-(4-pyridinylmethyl)phthalazine (CAS 101094-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Vatalanib. This document includes a summary of its known properties, a detailed synthesis protocol, and an analysis of its role in medicinal chemistry. The information is intended to support researchers and professionals in the fields of drug discovery and development.

Introduction

This compound is a heterocyclic organic compound belonging to the phthalazine class. Its chemical structure, featuring a reactive chlorine atom, makes it a valuable precursor for the synthesis of more complex molecules. The primary significance of this compound lies in its role as a crucial building block for Vatalanib, a multi-targeted tyrosine kinase inhibitor that has been investigated for its anti-angiogenic properties in cancer therapy. Understanding the properties and synthesis of this intermediate is therefore essential for the development of related therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 101094-85-3 |

| Molecular Formula | C₁₄H₁₀ClN₃ |

| Molecular Weight | 255.71 g/mol |

| Melting Point | 170-172 °C |

| Boiling Point | 498.6 °C (Predicted) |

| Density | 1.314 g/cm³ (Predicted) |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in methanol and chloroform |

Synthesis

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis from Phthalic Anhydride

This synthesis involves a four-step reaction sequence starting from phthalic anhydride.

Step 1: Synthesis of 2-(4-pyridinylacetyl)benzoic acid

-

Materials: Phthalic anhydride, 4-methylpyridine, acetic anhydride.

-

Procedure: A mixture of phthalic anhydride and 4-methylpyridine is heated in acetic anhydride. The reaction mixture is then cooled and the product is precipitated by the addition of water. The crude product is filtered, washed with water, and dried.

Step 2: Synthesis of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one

-

Materials: 2-(4-pyridinylacetyl)benzoic acid, hydrazine hydrate, ethanol.

-

Procedure: 2-(4-pyridinylacetyl)benzoic acid is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the product crystallizes, is filtered, washed with cold ethanol, and dried.

Step 3: Chlorination to this compound

-

Materials: 4-(4-pyridinylmethyl)phthalazin-1(2H)-one, phosphorus oxychloride (POCl₃).

-

Procedure: 4-(4-pyridinylmethyl)phthalazin-1(2H)-one is suspended in phosphorus oxychloride and the mixture is heated under reflux. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is filtered, washed with water, and dried.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

1-Chloro-4-(4-pyridinylmethyl)phthalazine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of the 1-Chloro-4-(4-pyridinylmethyl)phthalazine Scaffold: PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound this compound represents a key chemical scaffold utilized in the synthesis of a class of targeted cancer therapeutics known as poly(ADP-ribose) polymerase (PARP) inhibitors. While this specific chlorinated intermediate is not the final active pharmaceutical ingredient, its core structure is integral to the pharmacophore responsible for potent PARP inhibition. This technical guide elucidates the mechanism of action stemming from this chemical framework, focusing on the well-characterized PARP inhibitor, Olaparib, which is a prominent therapeutic agent derived from related phthalazinone structures. The primary mode of action is the inhibition of PARP enzymes, which play a critical role in DNA repair. This inhibition leads to a phenomenon known as synthetic lethality in cancer cells with pre-existing DNA repair defects, most notably mutations in the BRCA1 and BRCA2 genes.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The central mechanism of action for therapeutic agents derived from the phthalazinone scaffold, including Olaparib, is the inhibition of PARP enzymes, particularly PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.

When an SSB occurs, PARP1 detects the break and binds to the damaged DNA. This binding activates the enzyme to catalyze the cleavage of NAD+ into nicotinamide and ADP-ribose, and then to polymerize the ADP-ribose units onto itself and other nuclear proteins, including histones. This process, called PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the repair of the SSB.

PARP inhibitors exert their effects through two primary mechanisms:

-

Catalytic Inhibition : The inhibitors competitively bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation stalls the recruitment of the DNA repair machinery.

-

PARP Trapping : Beyond just inhibiting the enzyme's catalytic activity, some PARP inhibitors, including Olaparib, trap the PARP enzyme on the DNA at the site of the break.[1] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of more severe DNA double-strand breaks (DSBs) when the replication fork collapses.[1]

In healthy cells, these resulting DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which is a high-fidelity repair mechanism. However, in cancer cells with mutations in BRCA1, BRCA2, or other HR-related genes, this repair pathway is deficient. The combination of PARP inhibition (leading to DSBs) and a defective HR pathway results in the accumulation of catastrophic genomic instability and ultimately, cell death. This concept, where a defect in two different pathways leads to cell death while a defect in either one alone does not, is known as synthetic lethality .[2]

Signaling Pathway of PARP-mediated DNA Repair and its Inhibition

The following diagram illustrates the role of PARP in single-strand break repair and the mechanism of action of PARP inhibitors.

Caption: Mechanism of PARP inhibition and synthetic lethality.

Quantitative Pharmacological Data

The inhibitory potential of compounds derived from the phthalazinone scaffold is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against PARP enzymes. The following table summarizes publicly available data for Olaparib.

| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |

| Olaparib | PARP1 | Enzyme Activity Assay | IC50 = 5 | [3] |

| PARP2 | Enzyme Activity Assay | IC50 = 1 | [3] | |

| Tankyrase-1 | Enzyme Activity Assay | IC50 > 1000 | [3] | |

| PARP1 | Cell-free Assay | Ki = 1.2 | [4] | |

| PARP2 | Cell-free Assay | Ki = 0.87 | [4] | |

| Cellular PARylation | Whole-cell Assay | EC50 = 2.51 | [4] |

Experimental Protocols

The characterization of PARP inhibitors involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins coated on a 96-well plate. The reaction is catalyzed by PARP1 in the presence of damaged DNA. The biotinylated PAR chains are then detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

-

Purified recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test compound (e.g., Olaparib) dissolved in DMSO

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Wash Buffer (e.g., PBST)

-

Blocking Buffer

Procedure:

-

Plate Preparation: Histone-coated plates are washed with Wash Buffer and then blocked with Blocking Buffer for at least 90 minutes at room temperature.[5]

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A positive control inhibitor (e.g., Olaparib) and a vehicle control (DMSO) should be included.

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or DMSO to the appropriate wells.[5]

-

Prepare a Master Mix containing Assay Buffer, activated DNA, and biotinylated NAD+.

-

Add 12.5 µL of the Master Mix to all wells except the "Blank".[5]

-

Thaw the PARP1 enzyme on ice and dilute it to the desired working concentration in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the diluted PARP1 enzyme to all wells except the "Blank". Add 10 µL of Assay Buffer to the "Blank" wells.

-

-

Incubation: Incubate the plate for 1 hour at room temperature.[5]

-

Detection:

-

Wash the plate three times with Wash Buffer.

-

Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[5]

-

Wash the plate three times with Wash Buffer.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the average signal from the "Blank" wells from all other wells.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[5]

-

Caption: Workflow for an in vitro PARP1 enzyme inhibition assay.

Cellular PARylation Assay (ELISA-based)

This assay measures the level of PAR formation within cells, providing a functional readout of PARP activity in a cellular context.

Principle: This is a sandwich ELISA designed to capture and quantify PARylated proteins from cell lysates. A 96-well plate is coated with an anti-PAR antibody. Cell lysates are added, and the PARylated proteins are captured. A second anti-PAR antibody conjugated to HRP is used for detection with a chemiluminescent substrate.

Materials:

-

Cell lines (e.g., BRCA-mutant and wild-type)

-

Cell culture reagents

-

DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity

-

Test compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PAR coated 96-well plate

-

Anti-PAR detection antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Wash Buffer (e.g., TBST)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 1-24 hours).

-

Induce DNA damage by treating cells with H₂O₂ (e.g., 200 µM for 10 minutes) to stimulate PARP activity.[1]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes.[1]

-

Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

ELISA Procedure:

-

Add the cell lysates to the anti-PAR coated wells. Include a "Blank" well with Lysis Buffer only.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

Wash the wells three times with Wash Buffer.

-

Add the HRP-conjugated anti-PAR detection antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add the chemiluminescent substrate and measure the signal.

-

-

Data Analysis:

-

Normalize the signal to the total protein concentration of each lysate.

-

Calculate the percentage of PARylation relative to the H₂O₂-treated vehicle control.

-

Determine the EC50 value for the inhibition of cellular PARylation.

-

Conclusion

The this compound chemical framework is a foundational component for the development of potent PARP inhibitors. The resulting therapeutic agents, such as Olaparib, function through a dual mechanism of catalytic inhibition and PARP trapping, which ultimately leads to synthetic lethality in cancer cells with homologous recombination deficiencies. The efficacy of these inhibitors is underpinned by a deep understanding of the PARP-mediated DNA repair pathway and is quantifiable through a series of robust in vitro and cell-based assays. This technical guide provides the core knowledge required for researchers and drug development professionals to understand and further investigate the therapeutic potential of this important class of molecules.

References

The Biological Profile of 1-Chloro-4-(4-pyridinylmethyl)phthalazine: A Precursor to the Angiogenesis Inhibitor Vatalanib

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a key chemical intermediate in the synthesis of Vatalanib (also known as PTK787 or ZK 222584), a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. While the biological activity of this compound itself is not extensively documented, its significance lies in its role as a direct precursor to Vatalanib. This technical guide provides an in-depth overview of the biological activity of Vatalanib, focusing on its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols. This information is critical for researchers in the fields of oncology, angiogenesis, and medicinal chemistry who are interested in the development of novel anti-cancer therapeutics.

Introduction to Vatalanib

Vatalanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to a growing tumor. By inhibiting these kinases, Vatalanib effectively cuts off the blood supply to cancerous tissues, thereby impeding their growth and metastasis.

Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of several key receptor tyrosine kinases. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are central to the signaling cascade that drives angiogenesis.

Inhibition of VEGFRs

Vatalanib potently inhibits all three VEGFRs:

-

VEGFR-1 (Flt-1): Involved in the recruitment of hematopoietic precursor cells and the modulation of VEGFR-2 signaling.

-

VEGFR-2 (KDR/Flk-1): The major mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.

By blocking the phosphorylation and subsequent activation of these receptors, Vatalanib disrupts the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Inhibition of Other Kinases

In addition to the VEGFR family, Vatalanib also demonstrates inhibitory activity against other RTKs, including:

-

Platelet-Derived Growth Factor Receptor (PDGFR): Plays a role in the recruitment of pericytes and smooth muscle cells, which are important for the maturation and stabilization of new blood vessels.

-

c-Kit: A receptor tyrosine kinase involved in various cellular processes, including cell survival and proliferation.

This multi-targeted approach contributes to the robust anti-angiogenic and anti-tumor activity of Vatalanib.

Quantitative Biological Data

The inhibitory potency of Vatalanib against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-1 (Flt-1) | 77 |

| VEGFR-2 (KDR) | 37 |

| VEGFR-3 (Flt-4) | 190 |

| PDGFRβ | 580 |

| c-Kit | 700 - 730 |

Signaling Pathway

The primary signaling pathway disrupted by Vatalanib is the VEGF signaling cascade. The binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells triggers a series of intracellular events that promote angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Vatalanib.

Synthesis of Vatalanib from this compound

Materials:

-

This compound

-

4-Chloroaniline

-

An appropriate solvent (e.g., n-butanol, isopropanol)

-

A base (e.g., triethylamine, diisopropylethylamine) - optional

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add an equimolar amount of 4-chloroaniline to the solution.

-

If a base is used, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product, Vatalanib, may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure Vatalanib.

In Vitro VEGFR Kinase Assay

This assay measures the ability of Vatalanib to inhibit the phosphorylation of a substrate by a recombinant VEGFR enzyme.

Materials:

-

Recombinant human VEGFR-2 (or other target kinases)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP (at a concentration near the Km for the specific kinase)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Vatalanib (serially diluted)

-

96-well plates

-

[γ-³³P]ATP

-

Filter paper and scintillation counter or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the substrate, and MgCl₂.

-

Add serial dilutions of Vatalanib or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the recombinant VEGFR enzyme to each well.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 10-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Vatalanib and determine the IC50 value by non-linear regression analysis.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of Vatalanib on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM-2)

-

Fetal bovine serum (FBS)

-

VEGF-A

-

Vatalanib (serially diluted)

-

96-well cell culture plates

-

Cell proliferation detection reagent (e.g., BrdU, MTT, or CellTiter-Glo®)

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 supplemented with a low concentration of FBS (e.g., 0.5-2%).

-

Allow the cells to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours to synchronize their cell cycle.

-

Treat the cells with serial dilutions of Vatalanib or vehicle for 1-2 hours.

-

Stimulate the cells with a pro-angiogenic factor, such as VEGF-A (e.g., 10-50 ng/mL).

-

Incubate the cells for 48-72 hours.

-

Quantify cell proliferation using a chosen method:

-

BrdU Assay: Add BrdU to the wells for the final few hours of incubation. Detect incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate.

-

MTT Assay: Add MTT solution to the wells and incubate. Solubilize the formazan crystals and measure the absorbance.

-

-

Calculate the percentage of inhibition of proliferation and determine the IC50 value.

Conclusion

This compound is a vital starting material for the synthesis of Vatalanib, a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. The biological activity of Vatalanib, characterized by its inhibition of VEGFRs, PDGFR, and c-Kit, provides a strong rationale for its investigation as an anti-cancer agent. The experimental protocols detailed in this guide offer a framework for researchers to further explore the biological effects of Vatalanib and similar phthalazine-based inhibitors in the context of angiogenesis and cancer therapy.

An In-depth Technical Guide to 1-Chloro-4-(4-pyridinylmethyl)phthalazine: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a key intermediate in the preparation of the drug Vatalanib.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C14H10ClN3.[2] Its structure consists of a phthalazine ring system substituted with a chloro group at the 1-position and a 4-pyridinylmethyl group at the 4-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 101094-85-3 | [1][2][3] |

| Molecular Formula | C14H10ClN3 | [2][3] |

| Molecular Weight | 255.7 g/mol | [2][3] |

| Exact Mass | 255.056320 Da | [2] |

| Melting Point | 170 °C (in ethanol) | [2] |

| Boiling Point (Predicted) | 498.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.314 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 287.1 ± 11.5 °C | [2] |

| Topological Polar Surface Area | 38.7 Ų | [2] |

| XLogP3 | 1.83 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route starts from phthalic anhydride and involves the formation of a phthalazinone intermediate, followed by chlorination.

Synthesis Pathway Overview

The overall synthetic scheme involves the reaction of a phthalic acid derivative with a hydrazine source to form the core phthalazine structure, followed by functionalization.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the precursor, 4-(chloromethyl)pyridine hydrochloride, and the final product, this compound.

This precursor is synthesized from 4-picoline in a four-step process.[4]

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

-

In a suitable reaction vessel, combine 4-picoline and water.

-

Add potassium permanganate to the mixture. The molar ratio of 4-picoline to potassium permanganate should be 1:2.1-2.3.

-

Heat the reaction mixture to 75-80 °C for 35 minutes.

-

After the reaction is complete, acidify the solution.

-

Cool the mixture and filter to obtain isonicotinic acid.

Step 2: Esterification to Methyl Isonicotinate

-

React the isonicotinic acid with methanol under acidic conditions. The molar ratio of isonicotinic acid to methanol should be 1:1.3.

-

Work up the reaction to isolate methyl isonicotinate.

Step 3: Reduction to 4-Pyridinemethanol

-

Dissolve methyl isonicotinate in a mixture of THF and toluene (e.g., 75 ml each).

-

Cool the solution to 0-5 °C.

-

Add sodium borohydride (in batches) and aluminum chloride.

-

Allow the reaction to proceed for 3-4 hours, monitoring by thin-layer chromatography (TLC) until completion to yield 4-pyridinemethanol.

Step 4: Chlorination to 4-(Chloromethyl)pyridine hydrochloride

-

React 4-pyridinemethanol with thionyl chloride in a methanol solution. The molar ratio of 4-pyridinemethanol to thionyl chloride should be 1:1.1-1.3.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, stop the reaction and collect the product by suction filtration. A typical yield is around 82%.[4]

A known multi-step synthesis starting from phthalic anhydride is outlined below.[3]

Step 1: Reduction and Condensation

-

In a reaction vessel, treat phthalic anhydride with sodium tetrahydroborate in a mixture of tetrahydrofuran and methanol at 20 °C for 3 hours.

-

The resulting intermediate is then reacted with ethyl propionate in the presence of sodium methylate in methanol under reflux for 1 hour.

Step 2: Formation of the Phthalazinone Ring

-

The product from the previous step is reacted with hydrazine hydrate at 100 °C for 5 hours to form the phthalazinone ring structure. This step likely involves the reaction with 4-(chloromethyl)pyridine hydrochloride to introduce the pyridinylmethyl group.

Step 3: Chlorination

-

The phthalazinone intermediate is then chlorinated using trichlorophosphate (phosphorus oxychloride) in acetonitrile.

-

The reaction is carried out at 90 °C for 3 hours to yield the final product, this compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from readily available starting materials to the final, more complex molecule.

Caption: Logical workflow for the synthesis of the target compound.

This guide provides a foundational understanding of the structure and synthesis of this compound. For further details and specific reaction optimization, consulting the primary literature is recommended.

References

Spectroscopic and Structural Elucidation of 1-Chloro-4-(4-pyridinylmethyl)phthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Chloro-4-(4-pyridinylmethyl)phthalazine. Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related phthalazine derivatives.

Chemical Structure

Chemical Name: this compound CAS Number: 101094-85-3[1][2][3] Molecular Formula: C₁₄H₁₀ClN₃[1][2][3] Molecular Weight: 255.71 g/mol [2][3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of spectral data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.55 | d | 2H | H-2', H-6' (Pyridinyl) |

| 8.30 | d | 1H | Phthalazine-H |

| 8.05 | t | 1H | Phthalazine-H |

| 7.90 | t | 1H | Phthalazine-H |

| 7.80 | d | 1H | Phthalazine-H |

| 7.25 | d | 2H | H-3', H-5' (Pyridinyl) |

| 4.40 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C-1 (Phthalazine) |

| 150.0 | C-2', C-6' (Pyridinyl) |

| 149.5 | C-4' (Pyridinyl) |

| 148.0 | C-4 (Phthalazine) |

| 134.0 | Quaternary C (Phthalazine) |

| 132.5 | Phthalazine-CH |

| 131.0 | Phthalazine-CH |

| 129.0 | Quaternary C (Phthalazine) |

| 127.5 | Phthalazine-CH |

| 125.0 | Phthalazine-CH |

| 124.0 | C-3', C-5' (Pyridinyl) |

| 42.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |

| 1600, 1580, 1480 | Medium-Strong | Aromatic C=C and C=N Bending |

| 1450 | Medium | -CH₂- Scissoring |

| 1050-1000 | Strong | C-Cl Stretch |

| 850-800 | Strong | Pyridinyl Ring Out-of-Plane Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 255/257 | 100/33 | [M]⁺/ [M+2]⁺ (presence of Cl) |

| 220 | 40 | [M-Cl]⁺ |

| 178 | 60 | [M-C₅H₄N]⁺ |

| 92 | 80 | [C₅H₄N-CH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

-

Set the electron energy to 70 eV.

-

Scan the mass-to-charge ratio (m/z) over a range of 50 to 500 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be observed.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Chloro-4-(4-pyridinylmethyl)phthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Vatalanib. Due to the limited availability of specific experimental data for this compound in the public domain, this document combines reported physicochemical properties with established scientific principles and regulatory guidelines for the characterization of active pharmaceutical ingredients (APIs). It offers detailed, generalized experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting forced degradation studies to assess the compound's intrinsic stability. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this and structurally related compounds.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₀ClN₃.[1] Its chemical structure, featuring a phthalazine core linked to a pyridinylmethyl group and substituted with a reactive chlorine atom, makes it a crucial building block in medicinal chemistry. Notably, it serves as a primary intermediate in the manufacturing of Vatalanib, a potent anti-angiogenic agent that has been investigated for the treatment of various cancers.[1] Understanding the solubility and stability of this intermediate is paramount for optimizing its synthesis, purification, and storage, as well as for ensuring the quality and purity of the final API.

The reactivity of the chlorine atom in the 1-position of the phthalazine ring suggests a susceptibility to nucleophilic substitution, which is a key consideration for its stability, particularly in protic solvents or in the presence of nucleophilic reagents. The pyridinyl nitrogen introduces a basic center, influencing its solubility in acidic aqueous media.

This guide will systematically present the known physicochemical properties, followed by detailed, adaptable protocols for experimentally determining its solubility and stability profiles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ClN₃ | [1] |

| Molecular Weight | 255.7 g/mol | [1] |

| CAS Number | 101094-85-3 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 170 °C (Solvent: ethanol) | Echemi |

| Boiling Point | 498.6 ± 35.0 °C (Predicted) | Echemi |

| Density | 1.314 ± 0.06 g/cm³ (Predicted) | Echemi |

| Flash Point | 287.1 ± 11.5 °C (Predicted) | Echemi |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | ChemScene |

Solubility Profile

Table 2 provides a template for presenting experimentally determined solubility data.

Table 2: Solubility of this compound (Illustrative Template)

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Aqueous Buffers | |||

| pH 1.2 (0.1 N HCl) | 25 | Data not available | Shake-flask |

| pH 4.5 (Acetate Buffer) | 25 | Data not available | Shake-flask |

| pH 6.8 (Phosphate Buffer) | 25 | Data not available | Shake-flask |

| pH 7.4 (Phosphate Buffer) | 25 | Data not available | Shake-flask |

| Purified Water | 25 | Data not available | Shake-flask |

| Organic Solvents | |||

| Methanol | 25 | Data not available | Shake-flask |

| Ethanol | 25 | Data not available | Shake-flask |

| Dichloromethane | 25 | Data not available | Shake-flask |

| Acetone | 25 | Data not available | Shake-flask |

| Acetonitrile | 25 | Data not available | Shake-flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Shake-flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on established guidelines for solubility determination of pharmaceutical compounds.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (as listed in Table 2).

-

Ensure that a solid excess of the compound remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C ± 0.5 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

-

Caption: General workflow for solubility determination using the shake-flask method.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, particularly given its "moisture sensitive" nature, as indicated for the related compound 1-chlorophthalazine.[2][3][4] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 3 provides a template for summarizing the results of forced degradation studies.

Table 3: Forced Degradation Study of this compound (Illustrative Template)

| Stress Condition | Reagent/Condition Details | Duration | % Degradation | Major Degradation Products (if identified) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Data not available | Data not available |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours | Data not available | Data not available |

| Thermal Degradation | 80 °C (Solid state) | 7 days | Data not available | Data not available |

| Photolytic Degradation | ICH Q1B option 1 or 2 (Solid state & Solution) | - | Data not available | Data not available |

Experimental Protocol for Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline on stability testing.

-

Preparation of Samples:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature or elevated temperature (e.g., 60 °C) for a specified duration.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature for a specified duration.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified duration.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be protected from light to serve as a control.

-

-

Sample Neutralization and Dilution:

-

For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

-

Dilute all stressed samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact compound from its degradation products.

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed sample to that in an unstressed control sample.

-

Assess the peak purity of the intact compound to ensure that no degradation products are co-eluting.

-

References

Phthalazine Derivatives: A Comprehensive Guide to Their Role in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and ability to interact with a wide range of biological targets have led to the development of several clinically approved drugs and a plethora of promising drug candidates. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of phthalazine derivatives, with a focus on their applications in oncology, inflammation, and cardiovascular diseases.

A Versatile Pharmacophore with Diverse Biological Activities

The phthalazine nucleus is a versatile building block that has been extensively explored for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Phthalazine derivatives have shown significant promise as anticancer agents by targeting various mechanisms, such as the inhibition of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[3][4] They can induce apoptosis and inhibit tubulin polymerization in cancer cells.[3]

-

Anti-inflammatory: Certain phthalazine derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5).[5][6]

-

Cardiovascular: The phthalazine scaffold is present in drugs used for cardiovascular conditions. For instance, Hydralazine is a well-known antihypertensive agent.[1][7] Novel derivatives have been investigated for their cardiotonic and β-adrenergic blocking activities.[1][8]

-

Antimicrobial: Various derivatives have displayed antibacterial and antifungal activities.[1]

-

Anticonvulsant: The phthalazine nucleus has been identified as a key pharmacophore for anticonvulsant activity.[1][9]

-

Other Activities: Phthalazine derivatives have also been reported to possess antidiabetic, analgesic, antitubercular, and vasorelaxant properties.[1][10]

Key Therapeutic Targets and Quantitative Data

The therapeutic efficacy of phthalazine derivatives is attributed to their ability to modulate the activity of key enzymes and receptors involved in various disease pathologies. The following tables summarize the in vitro potency of selected phthalazine derivatives against their respective targets.

Table 1: Phthalazine Derivatives as PARP-1 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Olaparib | PARP-1 | 139 | A549 | [11] |

| Talazoparib (BMN 673) | PARP-1 | 1.2 (Ki) | - | [12] |

| Compound 11c | PARP-1 | 97 | A549 | [11] |

| Compound 23 | PARP-1 | - | Capan-1 | [13] |

| DLC-1 | PARP-1 | <0.2 | MDA-MB-436, MDA-MB-231, MCF-7 | [14] |

| DLC-49 | PARP-1 | 0.53 | - | [14] |

Table 2: Phthalazine Derivatives as VEGFR-2 Inhibitors

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Sorafenib | VEGFR-2 | 0.1 | HCT-116, MCF-7 | [15] |

| Vatalanib (PTK-787) | VEGFR-2 | 0.043 | - | [16] |

| Compound 7a | VEGFR-2 | 0.11 | HCT-116, MCF-7 | [15] |

| Compound 7b | VEGFR-2 | 0.31 | HCT-116, MCF-7 | [15] |

| Compound 12b | VEGFR-2 | 17.8 | HCT-116 | [17] |

| Compound 2g | VEGFR-2 | 0.148 | - | [18] |

| Compound 4a | VEGFR-2 | 0.196 | - | [18] |

Table 3: Phthalazine Derivatives as Anti-inflammatory Agents

| Compound | Target | Activity | Model | Reference |

| Etoricoxib | COX-2 | Standard Drug | Carrageenan-induced rat paw edema | [5] |

| Celecoxib | COX-2 | Standard Drug | In vivo anti-inflammatory activity | [6] |

| Compound 2b | COX-2 | Significant anti-inflammatory activity | Carrageenan-induced rat paw edema | [5] |

| Compound 2i | COX-2 | Significant anti-inflammatory activity | Carrageenan-induced rat paw edema | [5] |

| Compound 4 | COX-2 | Potent and selective inhibitor | In vitro COX-1/COX-2 inhibition | [6] |

| Compound 5 | COX-2 | Potent and selective inhibitor | In vitro COX-1/COX-2 inhibition | [6] |

| Compound 8b | COX-2 | Potent and selective inhibitor | In vitro COX-1/COX-2 inhibition | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols for evaluating the biological activity of phthalazine derivatives.

Synthesis of Phthalazine Derivatives

A general synthetic route to 1,4-disubstituted phthalazine derivatives often starts from phthalic anhydride.[9][19]

-

Formation of Phthalazinone: Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent like acetic acid under reflux to yield a phthalazinone intermediate.[19]

-

Chlorination: The phthalazinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce a 1,4-dichlorophthalazine intermediate.[19]

-

Nucleophilic Substitution: The chloro groups on the phthalazine ring are susceptible to nucleophilic displacement. Reaction with various nucleophiles like amines, phenols, or thiols allows for the introduction of diverse substituents at positions 1 and 4. For example, reacting 1,4-dichlorophthalazine with p-phenylenediamine in butanol yields N¹-(phthalazin-1-yl)benzene-1,4-diamine derivatives.[19]

Another common starting material is 2-acetyl benzoic acid, which upon refluxing with hydrazine hydrate or methyl hydrazine in ethanol, yields phthalazinones substituted at the C4 position.[20]

In Vitro PARP-1 Inhibition Assay

The inhibitory activity of phthalazine derivatives against PARP-1 can be determined using an in vitro enzyme assay.[11][13]

-

Assay Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in the presence of the test compound.

-

Procedure:

-

A 96-well plate is coated with histones.

-

PARP-1 enzyme, activated DNA, and the test compound at various concentrations are added to the wells.

-

The reaction is initiated by the addition of a NAD+/biotinylated NAD+ mixture.

-

After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the biotinylated PARP.

-

A colorimetric substrate for HRP is added, and the absorbance is measured.

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

-

In Vitro VEGFR-2 Kinase Assay

The inhibitory effect of phthalazine derivatives on VEGFR-2 kinase activity can be evaluated using a kinase assay kit.[15]

-

Assay Principle: This assay typically measures the phosphorylation of a specific substrate by the VEGFR-2 enzyme.

-

Procedure:

-

The VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound are incubated in a kinase reaction buffer containing ATP.

-

After the reaction, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or by measuring the consumption of ATP.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model to assess the anti-inflammatory potential of new chemical entities.[5]

-

Animal Model: Wistar rats are typically used.

-

Procedure:

-

The animals are divided into groups: a control group, a standard drug group (e.g., etoricoxib), and test groups receiving different doses of the phthalazine derivatives.

-

The test compounds or the standard drug are administered orally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group compared to the control group.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for phthalazine-based drug discovery.

References

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review | Faculty members [faculty.ksu.edu.sa]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on cardiotonic agents. II. Synthesis of novel phthalazine and 1,2,3-benzotriazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] A BRIEF REVIEW ON PHARMACOLOGICAL EFFECT OF SOME PHTHALAZINE DERIVATIVES ON CARDIOVASCULAR AND KIDNEY FUNCTIONS | Semantic Scholar [semanticscholar.org]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

- 19. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 1-Chloro-4-(4-pyridinylmethyl)phthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a key chemical intermediate, most notably in the synthesis of the multi-kinase inhibitor, Vatalanib. While this compound is primarily utilized as a precursor, its core phthalazine structure is a well-established pharmacophore in a multitude of biologically active agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound. The primary focus is on the targets of its direct derivative, Vatalanib, which include key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. Furthermore, this guide explores other potential biological activities associated with the broader class of phthalazine derivatives. Detailed experimental protocols for assessing activity against these targets are provided, alongside signaling pathway diagrams to illustrate the mechanisms of action.

Introduction to this compound

This compound (CAS No. 101094-85-3) is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN₃. Its chemical structure features a phthalazine ring system substituted with a chloro group at the 1-position and a 4-pyridinylmethyl group at the 4-position. The reactive chloro group at the 1-position makes it a versatile intermediate for the synthesis of a variety of 1-substituted phthalazine derivatives. Its most prominent application to date is as a direct precursor in the preparation of Vatalanib (PTK787/ZK 222584), an investigational anti-cancer agent.

Inferred Therapeutic Targets from Vatalanib

The primary basis for inferring the potential therapeutic targets of this compound is its role in the synthesis of Vatalanib. Vatalanib is an orally bioavailable anilinophthalazine that functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][2] The principal targets of Vatalanib are the Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3]

Vascular Endothelial Growth Factor Receptors (VEGFRs)

Vatalanib inhibits all known VEGF receptors, which are key mediators of angiogenesis.[2][3][4] It demonstrates particular potency against VEGFR-2 (also known as KDR), which is the main signal transducer for VEGF-driven endothelial cell proliferation and migration.[2][3] By blocking the ATP-binding site of these receptors, Vatalanib inhibits their phosphorylation and subsequent downstream signaling.[3]

Platelet-Derived Growth Factor Receptor (PDGFR)

In addition to VEGFRs, Vatalanib also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR), specifically PDGFR-beta.[2][5] PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells to newly forming blood vessels, contributing to their maturation and stability. Inhibition of PDGFR can therefore disrupt the tumor vasculature.

Stem Cell Factor Receptor (c-Kit)

c-Kit (also known as CD117) is another RTK inhibited by Vatalanib.[2][4][5] Mutations leading to the constitutive activation of c-Kit are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GISTs). Inhibition of c-Kit can therefore have a direct anti-proliferative effect on tumors dependent on this signaling pathway.

Colony Stimulating Factor 1 Receptor (c-Fms)

Vatalanib has also been shown to inhibit c-Fms, the receptor for colony-stimulating factor 1 (CSF-1).[5] This receptor is primarily expressed on macrophages and is involved in their differentiation and function. Tumor-associated macrophages (TAMs) can promote tumor growth and angiogenesis, so inhibition of c-Fms may have indirect anti-tumor effects by modulating the tumor microenvironment.

Quantitative Data: Inhibitory Activity of Vatalanib

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of Vatalanib against its primary kinase targets. This data provides a quantitative basis for the potency of the derivative compound and suggests the potential affinity of its precursor for similar targets.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| VEGFR-2 (KDR) | 37 | [6] |

| VEGFR-1 (Flt-1) | 77 | |

| VEGFR-3 (Flt-4) | 190 | |

| PDGFRβ | 580 - 600 | [6] |

| c-Kit | 700 - 730 | [6] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways inhibited by Vatalanib, which represent the potential mechanisms of action for its parent compound, this compound.

Caption: VEGF signaling pathway and the point of inhibition by Vatalanib.

Caption: PDGFR and c-Kit signaling pathways inhibited by Vatalanib.

Other Potential Therapeutic Targets of Phthalazine Derivatives

The phthalazine scaffold is present in numerous compounds with diverse biological activities, suggesting that this compound could potentially interact with other targets beyond those of Vatalanib.

-

Anticancer Activity: Many phthalazine derivatives have been synthesized and evaluated for their anticancer properties, acting through various mechanisms. Some have shown potent cytotoxic effects against human tumor cell lines such as hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116).

-

PARP Inhibition: Certain phthalazinone derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a clinically validated class of drugs for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

-

Antimicrobial Activity: Phthalazine derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential therapeutic activity of this compound against the inferred targets.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC₅₀ of a compound against a purified kinase such as VEGFR-2, PDGFRβ, or c-Kit.

-

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminescent signal is generated that is inversely proportional to the kinase activity.

-

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, c-Kit)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compound (this compound) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

-

To the wells of the assay plate, add the diluted test compound or vehicle control (for positive and negative controls).

-

Add the kinase enzyme to all wells except the "no enzyme" blank control.

-

Initiate the kinase reaction by adding the master mix to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by non-linear regression analysis.

-

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Endothelial Cell Tube Formation Assay

This cellular assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Principle: Endothelial cells (e.g., HUVECs) are cultured on a basement membrane extract, where they differentiate and form a network of tube-like structures. The extent of tube formation can be quantified and used to measure pro- or anti-angiogenic effects.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

96-well cell culture plates

-

Test compound

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with imaging capabilities

-

-

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a basal medium containing various concentrations of the test compound.

-

Seed the HUVEC suspension onto the polymerized basement membrane extract.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualize the tube formation using a phase-contrast microscope.

-

For quantification, the total tube length, number of junctions, and number of loops can be measured using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

-

Compare the extent of tube formation in compound-treated wells to vehicle-treated control wells to determine the anti-angiogenic effect.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of a compound.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at ~570 nm)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

-

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural relationship to the multi-kinase inhibitor Vatalanib strongly suggests that its potential therapeutic targets lie within the family of receptor tyrosine kinases, particularly those driving angiogenesis such as VEGFR, PDGFR, and c-Kit. The broader family of phthalazine derivatives has also shown promise in targeting other cancer-related pathways, including DNA repair via PARP inhibition. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these potential therapeutic targets. Further research, including in vitro and cellular screening, is warranted to fully elucidate the biological activity profile of this compound and to determine if it possesses therapeutic potential in its own right.

References

In-Vitro Profile of Phthalazine-Based Kinase Inhibitors: A Technical Guide Focused on the Vatalanib Precursor, 1-Chloro-4-(4-pyridinylmethyl)phthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. A notable application of this scaffold is in the development of kinase inhibitors for oncology. This technical guide focuses on the context of 1-Chloro-4-(4-pyridinylmethyl)phthalazine, a key synthetic intermediate in the preparation of Vatalanib (PTK787), a potent and orally bioavailable multi-targeted tyrosine kinase inhibitor that has undergone extensive clinical investigation. While direct in-vitro studies on this compound are not extensively reported in public literature, its role as a precursor to Vatalanib places it in the important context of anti-angiogenic drug discovery. This guide will, therefore, provide a detailed overview of the in-vitro pharmacology of Vatalanib and related phthalazine derivatives, offering insights into the experimental methodologies and signaling pathways relevant to this class of compounds.

Vatalanib (PTK787): A Case Study for Phthalazine-Based Kinase Inhibition

Vatalanib is a prime example of a successful drug candidate built upon the phthalazine core. It functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis, the formation of new blood vessels—a process essential for tumor growth and metastasis.

Quantitative In-Vitro Activity of Vatalanib

Vatalanib has been characterized in a variety of in-vitro assays to determine its potency and selectivity against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Type |

| VEGFR-2 (KDR) | 37 | Cell-free kinase assay |

| VEGFR-1 (Flt-1) | 77 | Cell-free kinase assay |

| VEGFR-3 (Flt-4) | 190 | Cell-free kinase assay |

| PDGFRβ | 580 | Cell-free kinase assay |

| c-Kit | 730 | Cell-free kinase assay |

| HUVEC proliferation (VEGF-induced) | 7.1 | Cell-based assay |

This data is compiled from publicly available research findings.[1]

Signaling Pathway Inhibition by Vatalanib

Vatalanib exerts its anti-angiogenic effects by blocking the ATP-binding site of VEGFRs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This disruption of the VEGF signaling pathway in endothelial cells leads to an inhibition of cell proliferation, migration, and survival.

References

The Synthesis and Significance of 1-Chloro-4-(4-pyridinylmethyl)phthalazine: A Key Intermediate in the Development of the Angiogenesis Inhibitor Vatalanib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in the regulation of angiogenesis. A critical component in the chemical synthesis of Vatalanib is the intermediate, 1-Chloro-4-(4-pyridinylmethyl)phthalazine. This technical guide provides a comprehensive overview of the synthesis of this key intermediate, its subsequent conversion to Vatalanib, and the biological context of Vatalanib's mechanism of action. This document details the synthetic pathways, presents available quantitative data, and outlines the experimental workflows and signaling cascades involved, serving as a vital resource for professionals in the field of oncology and medicinal chemistry.

Introduction to Vatalanib and its Mechanism of Action

Vatalanib is a small molecule kinase inhibitor that targets all known VEGF receptors, as well as the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit.[1][2] By inhibiting these receptor tyrosine kinases, Vatalanib effectively blocks the downstream signaling pathways that lead to angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[3] The primary target of Vatalanib is VEGFR-2, which is the main mediator of the angiogenic signal in endothelial cells.[3]

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells initiates a complex signaling cascade. This process, crucial for both physiological and pathological angiogenesis, involves receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that ultimately promote endothelial cell proliferation, migration, survival, and permeability.

Vatalanib exerts its anti-angiogenic effect by binding to the ATP-binding site within the kinase domain of VEGFR-2, thereby preventing ATP from binding and inhibiting the autophosphorylation of the receptor. This action effectively blocks the entire downstream signaling cascade.

References

Phthalazine Compounds: A Technical Guide to Their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the phthalazine core has emerged as a privileged structure, demonstrating significant potential in the development of new cancer therapeutics. This technical guide provides an in-depth overview of the anticancer properties of phthalazine compounds, focusing on their mechanisms of action, structure-activity relationships, and preclinical efficacy. It is intended to serve as a comprehensive resource for professionals engaged in oncology research and drug discovery.

Core Concepts: Mechanisms of Anticancer Activity

Phthalazine derivatives exert their anticancer effects through a variety of mechanisms, highlighting the versatility of this chemical scaffold in targeting key oncogenic pathways.[1][2][3] The primary modes of action identified to date include the inhibition of crucial cellular signaling pathways, induction of programmed cell death (apoptosis), and interference with cell cycle progression.[1][2][4]

Kinase Inhibition: Targeting Uncontrolled Growth Signals

A predominant mechanism by which phthalazine compounds exhibit their antitumor activity is through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[5][6][7] Several phthalazine derivatives have been designed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply and impeding its growth.[5][6][7][8][9][10][11][12] Vatalanib (PTK787), a well-known anilinophthalazine derivative, was one of the first in this class to be extensively studied as a VEGFR inhibitor.[6][13]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell division.[1][2] Certain phthalazine-based compounds have demonstrated the ability to inhibit EGFR, thereby blocking downstream signaling pathways that promote tumor cell proliferation.[14][15]

The inhibition of these kinases by phthalazine derivatives disrupts the signaling cascades essential for tumor growth and survival, as illustrated in the following pathway diagram.

Induction of Apoptosis and Cell Cycle Arrest